molecular formula C19H21N5O2S2 B241491 2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B241491
M. Wt: 415.5 g/mol
InChI Key: GOMBAWOUKDCUPN-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as ETP-46464 and has shown promising results in pre-clinical studies as an anti-cancer agent.

Mechanism of Action

The mechanism of action of ETP-46464 involves the inhibition of BCL-2, which is a key regulator of apoptosis. BCL-2 is overexpressed in many cancer cells, leading to their survival and resistance to chemotherapy. ETP-46464 binds to BCL-2 and prevents its interaction with other proteins involved in apoptosis. This leads to the activation of caspases, which are enzymes that promote cell death.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a potent anti-cancer effect in pre-clinical studies. It has also been shown to have low toxicity in normal cells, making it a promising therapeutic agent. ETP-46464 has been shown to induce apoptosis in cancer cells, leading to their destruction. It has also been shown to inhibit the growth and metastasis of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETP-46464 is its potent anti-cancer effect and low toxicity in normal cells. This makes it a promising therapeutic agent for the treatment of various cancers. However, the synthesis of ETP-46464 is complex and requires the use of specialized equipment and reagents. This can make it difficult to produce large quantities of the compound for clinical trials.

Future Directions

There are several future directions for the study of ETP-46464. One potential direction is to study the efficacy of ETP-46464 in combination with other anti-cancer agents. This could lead to the development of more effective cancer treatments. Another direction is to study the pharmacokinetics and pharmacodynamics of ETP-46464 in animal models and humans. This could provide valuable information for the development of clinical trials. Additionally, the development of more efficient synthesis methods for ETP-46464 could lead to its commercial production and availability for clinical use.

Synthesis Methods

The synthesis of ETP-46464 involves the reaction of 2-(4-ethyl-1-piperazinyl)-3-aminomethyl-4H-pyrido[1,2-a]pyrimidin-4-one with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure ETP-46464.

Scientific Research Applications

ETP-46464 has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ETP-46464 works by inhibiting the activity of a protein called BCL-2, which is involved in the regulation of cell death. By inhibiting BCL-2, ETP-46464 induces apoptosis (cell death) in cancer cells, leading to their destruction.

properties

Product Name

2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C19H21N5O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21N5O2S2/c1-3-22-8-10-23(11-9-22)16-13(12-14-18(26)21(2)19(27)28-14)17(25)24-7-5-4-6-15(24)20-16/h4-7,12H,3,8-11H2,1-2H3/b14-12-

InChI Key

GOMBAWOUKDCUPN-OWBHPGMISA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C

SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C

Pictograms

Irritant

Origin of Product

United States

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